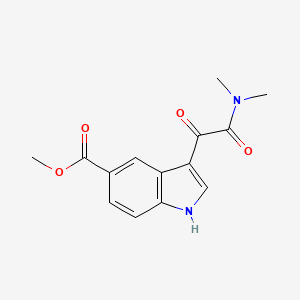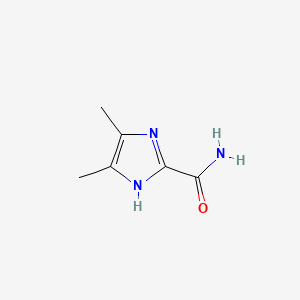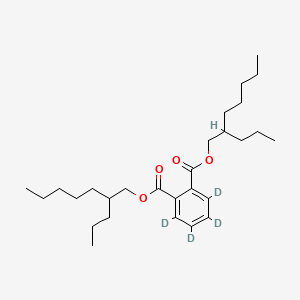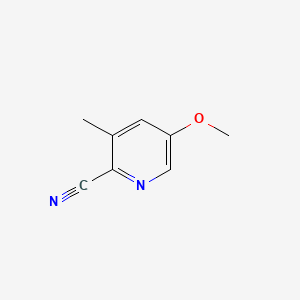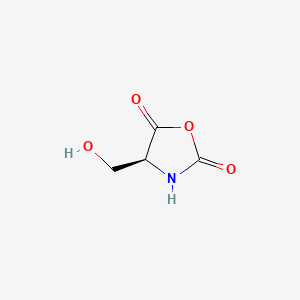
(4S)-4-(hydroxymethyl)-1,3-oxazolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4S)-4-(hydroxymethyl)-1,3-oxazolidine-2,5-dione” is a chemical compound with the molecular formula C4H5NO4 . It has a molecular weight of 131.087 . This product is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “(4S)-4-(hydroxymethyl)-1,3-oxazolidine-2,5-dione” consists of 4 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Analytical Methods for Determining Antioxidant Activity
Antioxidants play a crucial role across multiple scientific fields, including food engineering, medicine, and pharmacy. Oxazolidinones, due to their structural uniqueness, could be implicated in studies related to antioxidant activity due to their potential chemical reactivity and interaction with biological molecules. Methods like ORAC, HORAC, TRAP, and TOSC, among others, are critical for determining the antioxidant capacity of complex samples, which could include oxazolidinone derivatives or related compounds. These assays, based on chemical reactions, are pivotal in analyzing the kinetics or equilibrium states of antioxidants, often involving spectrophotometry to monitor characteristic colors or solution discoloration (Munteanu & Apetrei, 2021).
Oxazolidinones in Antimicrobial Research
Oxazolidinones represent a novel chemical class of synthetic antimicrobial agents displaying unique mechanisms of protein synthesis inhibition. They exhibit bacteriostatic activity against major human pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Linezolid, a clinically developed oxazolidinone, showcases the class's potential with favorable pharmacokinetics and a broad spectrum of action against resistant gram-positive organisms. This highlights the possibility of investigating (4S)-4-(hydroxymethyl)-1,3-oxazolidine-2,5-dione within similar contexts for antimicrobial properties (Diekema & Jones, 2000).
Applications in Asymmetric Catalysis
Oxazolidinone derivatives, due to their chiral nature and ability to coordinate to metals, have found significant applications in asymmetric catalysis. These compounds derive from chiral amino alcohols and have been utilized in various metal-catalyzed transformations. The proximity of the stereocenter to the metal active site in these ligands influences the stereochemical outcomes of reactions. This suggests potential research avenues for (4S)-4-(hydroxymethyl)-1,3-oxazolidine-2,5-dione in the development of new catalytic systems or as ligands in asymmetric synthesis (Hargaden & Guiry, 2009).
Conversion to Furan Derivatives and Sustainable Materials
Research into the conversion of plant biomass into valuable chemicals highlights the role of heterocyclic compounds, such as furan derivatives, in developing new materials, fuels, and chemicals. While not directly related, this research area underlines the potential of oxazolidinones and similar structures in sustainability efforts. For example, 5-hydroxymethylfurfural (HMF), a key biomass-derived platform chemical, and its derivatives, suggest the viability of exploring (4S)-4-(hydroxymethyl)-1,3-oxazolidine-2,5-dione in similar transformative processes for sustainable chemistry applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Eigenschaften
IUPAC Name |
(4S)-4-(hydroxymethyl)-1,3-oxazolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4/c6-1-2-3(7)9-4(8)5-2/h2,6H,1H2,(H,5,8)/t2-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUIJQRUDVLWAI-REOHCLBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)OC(=O)N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1C(=O)OC(=O)N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717468 |
Source


|
| Record name | (4S)-4-(Hydroxymethyl)-1,3-oxazolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-(hydroxymethyl)-1,3-oxazolidine-2,5-dione | |
CAS RN |
33043-54-8 |
Source


|
| Record name | (4S)-4-(Hydroxymethyl)-1,3-oxazolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

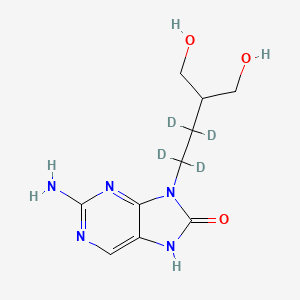
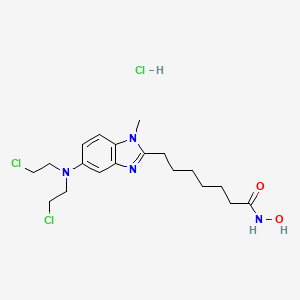
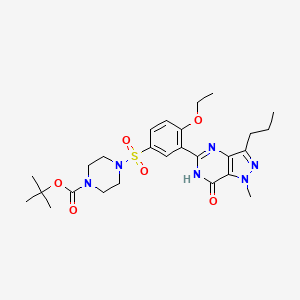
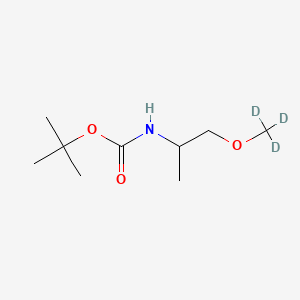
![Nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)


